2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one
Description
Significance of Complex Polycyclic Systems in Organic Chemistry Research
Complex polycyclic systems are of immense significance in organic chemistry for several reasons. Their rigid frameworks provide unique scaffolds for the development of new therapeutic agents in medicinal chemistry. rsc.orgnih.gov The defined spatial arrangement of functional groups on a polycyclic core allows for precise interactions with biological targets. Furthermore, these complex structures often pose significant synthetic challenges, driving the development of novel synthetic methodologies and strategies. The study of strained polycyclic systems also provides fundamental insights into chemical bonding and reactivity. libretexts.org
Structural Characteristics of the 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one Framework
The this compound framework is a tricyclic system characterized by a fused ring structure containing an oxygen atom, which forms an ether linkage, and a ketone functional group. The nomenclature indicates a three-ring system (tricyclo) with a total of eleven carbon atoms in the parent undecane (B72203) skeleton. The numbers in the brackets, [5.4.0.0,1,5], describe the lengths of the bridges connecting the bridgehead atoms.
A key feature of such polycyclic systems is the inherent ring strain, which arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5 degrees for sp3-hybridized carbon atoms. wikipedia.org This strain can significantly influence the molecule's reactivity and stability. libretexts.org Conformational analysis of related bicyclo[5.4.0]undecane systems suggests that the rings can adopt various conformations, such as twist-chair forms, to minimize steric and torsional strain. nih.gov The presence of the ether and ketone functionalities introduces polarity and potential sites for further chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 141394-22-1 |
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
Note: Detailed experimental data such as melting point, boiling point, and spectroscopic information (NMR, IR) for this specific compound are typically found in specialized chemical literature and supplier documentation. bldpharm.com
Historical Context of Related Tricyclic and Polycyclic Cage Compounds
The study of polycyclic cage compounds has a rich history dating back to the mid-20th century. A significant milestone was the synthesis of "Cookson's diketone," a pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione, in the 1950s. researchgate.netnih.gov This work laid the foundation for the exploration of a wide variety of cage-like molecules. The development of synthetic methods to construct these intricate architectures has been a continuous area of research. beilstein-journals.org The medicinal chemistry of cage compounds gained significant momentum in the 1980s with the discovery of their potential antiviral and calcium-channel-modulating activities. researchgate.net These discoveries spurred further investigation into the synthesis and biological evaluation of a diverse range of polycyclic derivatives. rsc.org
Research Gaps and Future Directions in Polycyclic Ether-Ketone Chemistry
While significant progress has been made in the synthesis and understanding of polycyclic hydrocarbons and their derivatives, specific research on polycyclic ether-ketones like this compound is less extensive. Several research gaps and potential future directions can be identified:
Development of Novel Synthetic Methodologies: While photochemical methods have been employed for the synthesis of related structures, the development of new, more efficient, and stereoselective synthetic routes to access a wider variety of polycyclic ether-ketones remains a key challenge. news-medical.net
Exploration of Biological Activity: The rigid, three-dimensional nature of these molecules makes them attractive scaffolds for medicinal chemistry. nih.gov Systematic screening of their biological activities could lead to the discovery of new therapeutic agents.
Materials Science Applications: The unique structural and physical properties of polycyclic compounds could be exploited in the development of new materials. For instance, incorporating such rigid moieties into polymers could lead to materials with enhanced thermal and mechanical properties, similar to the high-performance polymer poly(ether-ether-ketone) (PEEK). nih.govmdpi.com
Computational and Spectroscopic Studies: Detailed computational studies on the conformational preferences, ring strain, and electronic properties of these molecules are needed to better understand their reactivity and guide further research. Advanced spectroscopic analysis can provide valuable experimental data to complement these theoretical investigations.
Structure
3D Structure
Properties
IUPAC Name |
2-oxatricyclo[5.4.0.01,5]undecan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-2-1-4-10-7(3-5-12-10)6-8(9)10/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDDPGVSIZLTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CC3C2(C1)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxatricyclo 5.4.0.0,1,5 Undecan 8 One and Its Derivatives
Retrosynthetic Analyses of the Tricyclo[5.4.0.01,5]undecane Core
A logical retrosynthetic analysis of the 2-oxatricyclo[5.4.0.01,5]undecan-8-one core reveals several potential pathways for its construction. The key disconnections often focus on the formation of the cyclobutane (B1203170) ring, which is a hallmark of [2+2] photocycloaddition reactions.
Disconnecting the C1-C10 and C5-C9 bonds of the cyclobutane ring suggests a precursor in the form of a cyclohexenone derivative bearing a tethered olefin. Specifically, a 3-(butenyloxy)-2-cyclohexenone system emerges as a prime candidate for an intramolecular [2+2] photocycloaddition. This strategic bond cleavage simplifies the complex tricyclic system into a more readily accessible bicyclic or monocyclic precursor, highlighting the power of photochemistry in rapidly building molecular complexity.
Further disconnection of the ether linkage points towards a diol precursor which could undergo an intramolecular etherification. However, the photochemical route from the corresponding enol ether of a cyclohexanedione derivative is often more direct and efficient. The synthesis of the precursor itself would involve the alkylation of a 1,3-cyclohexanedione (B196179) with an appropriate alkenyl halide. This retrosynthetic blueprint forms the basis for the synthetic strategies detailed in the subsequent sections.
Photocycloaddition Strategies for Constructing the Undecane (B72203) Skeleton
Photocycloaddition reactions, particularly the intramolecular [2+2] cycloaddition, stand out as a powerful and direct method for the synthesis of the 2-oxatricyclo[5.4.0.01,5]undecane skeleton. This approach leverages the ability of light to promote the formation of strained four-membered rings from unsaturated precursors.
Intramolecular [2+2] Photocycloaddition of Cyclohexenone Systems
The intramolecular [2+2] photocycloaddition of 3-alkenyloxy-2-cyclohexenones has been demonstrated as a viable route to the 2-oxatricyclo[5.4.0.01,5]undecane core. A key example is the irradiation of 5,5-dimethyl-3-(4-methyl-3-pentenyloxy)-2-cyclohexenone, which yields 6,6,10,10-tetramethyl-2-oxatricyclo[5.4.0.01,5]undecan-8-one. Current time information in JP.researchgate.net This reaction proceeds by the photoexcitation of the cyclohexenone chromophore, which then undergoes a cycloaddition with the tethered olefin of the pentenyloxy side chain.
The reaction is typically carried out in a solvent such as acetonitrile (B52724) using a high-pressure mercury lamp. The formation of the tricyclic product occurs with high regioselectivity, a common feature in intramolecular photochemical reactions where the tether length and geometry dictate the outcome.
Precursor Design and Synthesis for Photochemical Cyclizations
The successful execution of the intramolecular [2+2] photocycloaddition is critically dependent on the design and synthesis of the cyclohexenone precursor. The precursor must contain a cyclohexenone moiety, which serves as the light-absorbing unit, and a tethered double bond positioned to allow for intramolecular cyclization.
The synthesis of a precursor like 5,5-dimethyl-3-(4-methyl-3-pentenyloxy)-2-cyclohexenone typically begins with a readily available starting material such as 5,5-dimethyl-1,3-cyclohexanedione. This dione (B5365651) can be reacted with an appropriate alkenylating agent, for instance, 4-methyl-3-pentenyl tosylate or a related halide, in the presence of a base to form the corresponding enol ether. The choice of the alkenyl side chain and the substitution pattern on the cyclohexenone ring can be varied to produce a range of derivatives of the parent tricyclic system.
The length and flexibility of the tether connecting the cyclohexenone and the olefin are crucial for controlling the efficiency and selectivity of the photocycloaddition. A three-atom bridge between the enone oxygen and the double bond, as in a butenyloxy substituent, is often optimal for the formation of the desired [5.4.0] bicyclic system within the tricyclic product.
Regioselectivity and Stereocontrol in Photochemical Routes
A significant advantage of the intramolecular [2+2] photocycloaddition is the high degree of regioselectivity and stereocontrol that can be achieved. In the synthesis of 6,6,10,10-tetramethyl-2-oxatricyclo[5.4.0.01,5]undecan-8-one, the cycloaddition occurs to give the "straight" or linearly fused product, as opposed to a "crossed" or bridged adduct. Current time information in JP. This regioselectivity is largely governed by the "rule of five," which favors the formation of a five-membered ring in the diradical intermediate that is a presumed intermediate in the cycloaddition process.
The stereochemistry of the newly formed chiral centers is also influenced by the conformation of the precursor molecule in its excited state. The fusion of the newly formed cyclobutane ring to the existing six-membered ring is typically cis, a common outcome in such intramolecular photocycloadditions. The relative stereochemistry of substituents on the cyclobutane ring is also often well-defined, though this can be influenced by the specific substitution pattern of the precursor.
| Precursor | Product | Yield (%) | Reference |
|---|---|---|---|
| 5,5-dimethyl-3-(4-methyl-3-pentenyloxy)-2-cyclohexenone | 6,6,10,10-tetramethyl-2-oxatricyclo[5.4.0.01,5]undecan-8-one | Not explicitly stated in abstract | Current time information in JP. |
Catalytic Cyclization Approaches to Oxatricycloundecane Systems
While photochemical methods have proven effective, catalytic cyclization strategies offer an alternative and often milder approach to constructing complex cyclic systems. For oxatricycloundecane structures, metal-catalyzed intramolecular cyclizations are of particular interest.
Metal-Catalyzed Intramolecular Cyclizations (e.g., Platinum Dichloride)
Platinum dichloride (PtCl2) is a versatile catalyst known to activate alkynes and alkenes towards nucleophilic attack, making it suitable for intramolecular cyclization reactions. While a direct synthesis of 2-oxatricyclo[5.4.0.01,5]undecan-8-one using this method has not been extensively reported, analogous systems have been successfully constructed.
For example, the PtCl2-catalyzed cyclization of a cyclohexadienyndiol has been shown to produce an oxatricyclo[5.4.0.04,8]undecane ring skeleton with high diastereoselectivity. acs.org This reaction is proposed to proceed through a cyclopropyl (B3062369) platinacarbene intermediate, which is then trapped intramolecularly by a hydroxyl group. This demonstrates the potential of platinum catalysis to construct the core tricyclic undecane framework, albeit with a different substitution and connectivity pattern. The application of such a catalytic system to a suitably designed dienyl ether precursor could potentially provide a pathway to the 2-oxatricyclo[5.4.0.01,5]undecane core.
The development of such a catalytic route would be highly desirable as it could offer advantages in terms of operational simplicity and avoidance of specialized photochemical equipment. Further research in this area could lead to more efficient and versatile syntheses of 2-oxatricyclo[5.4.0.01,5]undecan-8-one and its derivatives.
| Catalyst | Precursor Type | Resulting Core Skeleton | Reference |
|---|---|---|---|
| Platinum Dichloride (PtCl2) | Cyclohexadienyndiol | Oxatricyclo[5.4.0.04,8]undecane | acs.org |
Stereocontrol via Catalyst-Mediated Pathways
Achieving stereocontrol is paramount in the synthesis of complex cyclic systems. Catalyst-mediated pathways offer an efficient means to influence the stereochemical outcome of key bond-forming events. In the context of polycyclic ether synthesis, Lewis acid catalysts and transition metals play a crucial role in orchestrating cascade reactions that build the molecular framework with high diastereoselectivity. nih.govnih.gov
For instance, Prins-pinacol cascade reactions are powerful transformations for constructing substituted heterocyclic structures. nih.gov The stereochemical course of these reactions can be dictated by the catalyst and the substrate's existing stereocenters. The topography (chair vs. boat) of the Prins cyclization, which determines the final relative stereochemistry, is influenced by stereoelectronic factors that can be modulated by the choice of catalyst. nih.gov For example, catalysts like tin(IV) chloride (SnCl₄) can initiate stereospecific cyclizations of unsaturated acetals to form complex polycyclic products. nih.gov
Similarly, gold(I) catalysts have emerged as highly effective in mediating tandem reactions to access enantiomerically pure oxabicyclo[3.2.1]octanes, a core component of related tricyclic systems. nih.govrsc.org These catalysts can activate alkyne functionalities, initiating a cascade involving 1,3-acyloxy migration and subsequent Ferrier rearrangement to yield complex bicyclic ethers with complete diastereoselectivity. nih.gov
Table 1: Examples of Catalyst Systems in Polycyclic Ether Synthesis
| Catalyst System | Reaction Type | Role of Catalyst | Stereochemical Outcome |
|---|---|---|---|
| SnCl₄ | Prins–Pinacol Cyclization | Lewis acid activation of acetals | Stereospecific formation of cis or trans ring fusions based on substrate geometry. nih.gov |
| PPh₃AuCl / AgSbF₆ | Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement | Dual role: Alkyne activation and facilitation of rearrangement | High diastereoselectivity in the formation of 8-oxabicyclo[3.2.1]octanes. nih.gov |
Stepwise Total Synthesis and Formal Syntheses of Related Polycyclic Ethers
The total synthesis of marine polycyclic ether natural products is a formidable task due to their large and complex structures. rsc.org Synthetic chemists have developed convergent and iterative strategies to tackle these challenges. Convergent strategies involve synthesizing smaller fragments of the molecule separately, which are then coupled together in the later stages of the synthesis. rsc.org This approach is often more efficient than a linear synthesis where the main backbone is built step-by-step from the beginning.
Iterative strategies, on the other hand, take advantage of the repetitive structural motifs found in many polycyclic ethers. illinois.edu A sequence of reactions is used to construct one ring, which also installs the necessary functionality to repeat the sequence and build the next ring. This method can significantly streamline the synthesis of ladder-like polyether arrays. illinois.edugla.ac.uk
While a specific total synthesis of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one is not extensively detailed in the literature, the principles established in the synthesis of molecules like brevetoxin, gymnocin-A, and gambierol (B1232475) provide a clear roadmap. rsc.org These syntheses often rely on key transformations such as asymmetric epoxidation, reductive etherification, and ring-closing metathesis to construct the individual ether rings with precise stereochemical control. nih.govgla.ac.uk
Table 2: Generalized Steps in a Convergent Polycyclic Ether Synthesis
| Stage | Description | Key Reactions |
|---|---|---|
| Fragment Synthesis | Asymmetric synthesis of individual heterocyclic fragments from chiral pool starting materials or via asymmetric catalysis. | Sharpless asymmetric epoxidation, Roush asymmetric crotylation, Evans aldol (B89426) reaction. nih.gov |
| Fragment Coupling | Joining of the synthesized fragments to assemble a larger portion of the carbon skeleton. | Suzuki coupling, Nozaki-Hiyama-Kishi reaction, Wittig reaction. nih.gov |
| Ring Closure/Etherification | Formation of the ether rings to construct the polycyclic core. | Intramolecular Williamson ether synthesis, acid-catalyzed cyclization, reductive etherification. gla.ac.uk |
| Final Functionalization | Installation of remaining functional groups and global deprotection to yield the final natural product. | Oxidation, reduction, protecting group removal. |
Development of Novel Synthetic Routes to the this compound Scaffold
The demand for more efficient and versatile methods for constructing complex molecular architectures has driven the development of novel synthetic routes. For polycyclic scaffolds, a "top-down" approach has been explored, where a complex polycyclic intermediate is first synthesized and then subjected to various ring-modifying reactions to generate a diverse library of scaffolds. whiterose.ac.uk This strategy contrasts with the more traditional "bottom-up" approach of building complexity from simple starting materials.
Tandem or cascade reactions represent another powerful strategy for the rapid construction of complex cores. A gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement has been used to efficiently access disubstituted 8-oxabicyclo[3.2.1]octane systems. nih.gov These products can then undergo further transformations, such as an interrupted Nazarov cyclization, to form more complex tricyclic undecane structures, demonstrating a highly efficient route to these scaffolds from glycal-derived precursors. nih.govrsc.org
Asymmetric Synthesis Approaches to Enantiomerically Pure this compound
The biological activity of chiral molecules is often dependent on their absolute stereochemistry, making the development of asymmetric syntheses essential. To obtain enantiomerically pure products, chemists can employ chiral auxiliaries, chiral catalysts, or start from enantiopure starting materials (the chiral pool).
A notable approach for the asymmetric synthesis of related oxatricyclo-undecane systems involves starting from glycals, which are readily available chiral building blocks derived from carbohydrates. nih.gov A gold(I)-catalyzed tandem reaction transforms glycal-derived propargylic esters into enantiomerically pure 8-oxabicyclo[3.2.1]octanes with complete diastereoselectivity. nih.govrsc.org The chirality of the final product is directly inherited from the starting glycal. This method avoids the need for expensive chiral catalysts for the key stereodefining step, as the substrate itself directs the stereochemical outcome.
The proposed mechanism for this transformation involves the gold catalyst playing a dual role. It first activates the propargylic ester to facilitate a 1,3-acyloxy migration, forming a key allenic intermediate. This intermediate then undergoes a subsequent intramolecular Ferrier rearrangement, also mediated by the gold catalyst, to construct the bicyclic core with high fidelity. nih.gov This substrate-controlled, catalyst-mediated approach is a powerful strategy for accessing enantiomerically pure, complex heterocyclic scaffolds.
Table 3: Asymmetric Synthesis of an 11-Oxatricyclo[5.3.1.0]undecane Core via Tandem Reaction
| Starting Material | Catalyst System | Key Transformation | Stereochemical Outcome |
|---|---|---|---|
| Glycal-derived propargylic ester | 5 mol% PPh₃AuCl, 10 mol% AgSbF₆ | Tandem 1,3-acyloxy migration/Ferrier rearrangement | Complete diastereoselectivity. nih.gov |
Reaction Chemistry and Mechanistic Studies of 2 Oxatricyclo 5.4.0.0,1,5 Undecan 8 One
Reactivity of the Ketone Functionality within the Constrained Framework
The ketone at the C-8 position of 2-oxatricyclo[5.4.0.01,5]undecan-8-one is situated within a rigid, bridged system. This structural constraint significantly influences its reactivity compared to acyclic or simple monocyclic ketones.
The steric hindrance around the carbonyl group in bridged ketones plays a crucial role in reduction and oxidation reactions. The accessibility of the carbonyl carbon to attacking reagents is a key determinant of the reaction rate and stereoselectivity.
Carbonyl Reductions:
The reduction of the ketone in 2-oxatricyclo[5.4.0.01,5]undecan-8-one can be achieved using various hydride reagents. The stereochemical outcome of these reductions is dictated by the direction of hydride attack, which is influenced by the steric bulk of the reagent and the geometry of the tricyclic system.
| Reagent | Expected Major Product | Stereoselectivity |
| Sodium borohydride (B1222165) (NaBH4) | endo-2-Oxatricyclo[5.4.0.01,5]undecan-8-ol | Moderate to high |
| Lithium aluminum hydride (LiAlH4) | endo-2-Oxatricyclo[5.4.0.01,5]undecan-8-ol | High |
| Lithium tri-sec-butylborohydride (L-Selectride®) | exo-2-Oxatricyclo[5.4.0.01,5]undecan-8-ol | High |
This table is based on general principles of carbonyl reduction in sterically hindered systems and not on specific experimental data for 2-oxatricyclo[5.4.0.0,1,5]undecan-8-one.
Carbonyl Oxidations:
While the ketone is already in a relatively high oxidation state, oxidative cleavage of the C-C bonds adjacent to the carbonyl can occur under harsh conditions, leading to dicarboxylic acid derivatives. However, such reactions are generally not synthetically useful for this class of compounds.
The formation of an enolate from 2-oxatricyclo[5.4.0.01,5]undecan-8-one is a challenging task due to the strain associated with forming a double bond at the bridgehead position (Bredt's rule). However, the formation of bridgehead enolates from similar bridged systems has been reported, suggesting that it might be possible under specific conditions. acs.orgresearchgate.net
The generation of an enolate would allow for a range of alkylation reactions, providing a pathway to introduce new functional groups at the α-position to the ketone. The choice of base and reaction conditions is critical to favor enolate formation over other competing reactions.
| Base | Potential for Enolate Formation | Comments |
| Lithium diisopropylamide (LDA) | Possible | Strong, sterically hindered base that can deprotonate at the less hindered α-position. |
| Potassium hexamethyldisilazide (KHMDS) | Possible | Similar to LDA, but the larger potassium cation can influence reactivity. |
| n-Butyllithium (n-BuLi) | Less likely | Prone to nucleophilic addition to the carbonyl group. |
This table is speculative and based on general principles of enolate formation in bridged ketones.
Ether Cleavage and Rearrangement Pathways
The ether linkage in the 2-oxatricyclo[5.4.0.01,5]undecane framework is susceptible to cleavage under acidic conditions. The mechanism of cleavage would likely involve protonation of the ether oxygen, followed by nucleophilic attack by a counterion or a rearrangement to a more stable carbocation.
The specific pathways for ether cleavage and rearrangement would depend on the nature of the acid and the reaction conditions. Potential products could include diols, unsaturated alcohols, or rearranged carbocyclic skeletons.
Skeletal Rearrangements of the Tricyclo[5.4.0.01,5]undecane System
The tricyclo[5.4.0.01,5]undecane core of the molecule is a strained system that can undergo skeletal rearrangements under both acidic and thermal conditions. These rearrangements are driven by the release of ring strain and the formation of more stable carbocyclic frameworks.
Treatment of 2-oxatricyclo[5.4.0.01,5]undecan-8-one with strong acids can induce a cascade of carbocation-mediated rearrangements. The initial site of protonation could be either the ketone oxygen or the ether oxygen, leading to different rearrangement pathways. Research on related tricyclo[5.4.0.0]undecane systems has shown that they can rearrange to tricyclo[5.3.1.0]- and [5.4.0.0]undecane skeletons. oup.com
A plausible rearrangement pathway could involve a Wagner-Meerwein shift, leading to a variety of isomeric products. The exact product distribution would be highly dependent on the specific reaction conditions and the stability of the intermediate carbocations.
One potential pathway is a retro-[2+2] cycloaddition, which would lead to a bicyclic diene. Another possibility is a Cope rearrangement if a suitable diene system can be formed in situ.
In-depth Analysis of this compound Reveals Limited Research on Its Reaction Chemistry
An extensive review of scientific literature reveals a notable scarcity of detailed research specifically focused on the reaction chemistry of the chemical compound this compound. While the synthesis of a substituted derivative has been documented, comprehensive studies on its rearrangement processes, derivatization, and stereoselective transformations are largely absent from publicly available chemical databases and scholarly articles. This lack of information prevents a detailed exposition on the topics of mechanistic investigations of rearrangement processes, derivatization and functionalization strategies, and stereoselective transformations as requested.
The synthesis of a related compound, 6,6,10,10-tetramethyl-2-oxatricyclo[5.4.0.0,1,5]undecan-8-one, has been achieved through an intramolecular [2+2] photocycloaddition of 5,5-dimethyl-3-(4-methyl-3-pentenyloxy)-2-cyclohexenone. This photochemical reaction provides a key route to the characteristic tricyclic ether skeleton of this compound family. However, the subsequent chemical behavior of this ring system remains largely unexplored.
General chemical principles suggest that the reactivity of this compound would be dictated by the interplay of its constituent functional groups: a ketone and a strained polycyclic ether. The strained nature of the fused ring system would likely influence the outcomes of chemical transformations, potentially leading to unique rearrangement pathways under acidic or thermal conditions. For instance, related polycyclic systems, such as certain pentacyclo[5.4.0.02,6.03,10.05,9]undecane derivatives, have been shown to undergo novel rearrangements catalyzed by Lewis acids.
Functionalization of the parent compound would likely target the carbonyl group. Standard ketone derivatization reactions, such as reduction to the corresponding alcohol, reductive amination to form amines, and reactions with organometallic reagents to introduce new carbon-carbon bonds, would be expected to be feasible. The stereochemical outcomes of such transformations would be of significant interest, given the rigid and complex three-dimensional structure of the molecule, which could impart a high degree of diastereoselectivity.
Despite these plausible avenues for its reaction chemistry, the lack of specific experimental data for this compound means that any detailed discussion on its mechanistic pathways, the development of specific derivatization strategies, or the control of stereoselectivity in its transformations would be speculative at this time. Further experimental investigation is required to fully elucidate the chemical behavior of this intriguing tricyclic compound.
Stereochemical Aspects of 2 Oxatricyclo 5.4.0.0,1,5 Undecan 8 One
Inherent Stereochemistry of the Polycyclic Structure
The parent compound, 2-Oxatricyclo[5.4.0.01,5]undecan-8-one, possesses four chiral centers. These are located at the carbon atoms that are part of the fused ring junctions. The presence of these stereocenters gives rise to a number of possible stereoisomers. The maximum number of stereoisomers can be calculated using the 2n rule, where 'n' is the number of chiral centers. For this molecule, with n=4, a maximum of 16 stereoisomers (8 pairs of enantiomers) could exist. However, the rigid tricyclic structure may impose constraints that make some stereoisomers sterically impossible to form.
| Compound | Number of Chiral Centers | Maximum Number of Stereoisomers |
|---|---|---|
| 2-Oxatricyclo[5.4.0.01,5]undecan-8-one | 4 | 16 |
Control of Relative and Absolute Stereochemistry in Synthesis
The synthesis of polycyclic molecules like 2-Oxatricyclo[5.4.0.01,5]undecan-8-one requires precise control over the formation of its multiple stereocenters. Synthetic strategies often focus on diastereoselective or enantioselective methods to produce a single desired stereoisomer.
An example of controlling relative stereochemistry is found in the synthesis of a derivative, 6,6,10,10-tetramethyl-2-oxatricyclo[5.4.0.01,5]undecan-8-one, via an intramolecular [2+2] photocycloaddition. oup.com The irradiation of 5,5-dimethyl-3-(4-methyl-3-pentenyloxy)-2-cyclohexenone results in a regioselective and stereoselective cyclization to yield the tricyclic product. oup.com This type of reaction is known for its ability to create complex polycyclic systems with a high degree of stereocontrol, largely dictated by the geometry of the starting material. oup.com
| Starting Material | Reaction Type | Product | Stereochemical Control | Reference |
| 5,5-Dimethyl-3-(4-methyl-3-pentenyloxy)-2-cyclohexenone | Intramolecular [2+2] Photocycloaddition | 6,6,10,10-Tetramethyl-2-oxatricyclo[5.4.0.01,5]undecan-8-one | Regioselective and Stereoselective | oup.com |
Achieving control over the absolute stereochemistry to produce a single enantiomer often requires asymmetric synthesis methodologies. While specific examples for 2-Oxatricyclo[5.4.0.01,5]undecan-8-one are not prevalent in the literature, general strategies for asymmetric [2+2] photocycloadditions could be employed. These methods include the use of chiral catalysts, chiral auxiliaries attached to the starting material, or chiral sensitizers to induce enantioselectivity.
Diastereomeric and Enantiomeric Separations of Chiral Derivatives
Given the existence of multiple stereoisomers, the separation of diastereomers and the resolution of enantiomers are critical for obtaining stereochemically pure samples of 2-Oxatricyclo[5.4.0.01,5]undecan-8-one and its derivatives.
Diastereomeric Separation: Diastereomers have different physical properties, such as boiling points, melting points, and solubility, which can be exploited for their separation. Standard chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, are often effective in separating diastereomers.
Enantiomeric Separation (Resolution): Enantiomers share identical physical properties in an achiral environment, making their separation more challenging. Common methods for enantiomeric resolution that could be applied to chiral derivatives of 2-Oxatricyclo[5.4.0.01,5]undecan-8-one include:
Chiral Chromatography: This is a powerful technique for separating enantiomers. phenomenex.comlibretexts.orgnih.gov It involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). phenomenex.comgcms.cz The enantiomers interact differently with the CSP, leading to different retention times and thus, their separation. phenomenex.com Polysaccharide-based and cyclodextrin-based CSPs are commonly used for the resolution of a wide range of chiral compounds, including ketones. nih.govgcms.cz
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes to differentiate between enantiomers. For ketones, enzymes such as ketoreductases or lipases can be employed. researchgate.netmdpi.comscielo.br For instance, a ketoreductase can selectively reduce one enantiomer of a racemic ketone to the corresponding alcohol, allowing for the separation of the unreacted ketone enantiomer and the alcohol product. researchgate.net Lipases can be used in the kinetic resolution of racemic alcohols, which could be derived from the ketone, by selectively acylating one enantiomer. mdpi.comscielo.br
| Method | Principle | Applicability to Derivatives |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. phenomenex.comgcms.cz | Direct separation of enantiomers of the ketone or its derivatives. |
| Enzymatic Kinetic Resolution | Stereoselective enzymatic transformation of one enantiomer. researchgate.netmdpi.com | Separation of enantiomers via selective reduction or acylation of a related alcohol. |
Conformational Analysis of the Tricyclo[5.4.0.01,5]undecane Ring System
The conformational analysis of the Tricyclo[5.4.0.01,5]undecane ring system is essential for understanding its three-dimensional structure, stability, and reactivity. The fused nature of the rings significantly restricts the conformational freedom of the molecule, leading to a limited number of stable conformations. fiveable.melibretexts.orglibretexts.org
Computational methods, such as molecular mechanics and quantum mechanical calculations, are powerful tools for investigating the conformational preferences of complex molecules. nih.govdtic.mil These methods can be used to calculate the energies of different possible conformations and to identify the most stable, low-energy structures. For polycyclic ethers, such computational approaches have been successfully used to elucidate preferred conformations in solution. nih.gov
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the connectivity and spatial relationships of atoms, which can be used to deduce conformational details. |
| X-ray Crystallography | Determines the precise three-dimensional structure of the molecule in the solid state. |
| Computational Modeling (e.g., Molecular Mechanics) | Predicts low-energy conformations and provides insights into the flexibility and strain of the ring system. dtic.mil |
Advanced Structural Elucidation Methodologies for 2 Oxatricyclo 5.4.0.0,1,5 Undecan 8 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For a rigid system like 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one, a combination of one-dimensional and two-dimensional NMR experiments is indispensable.
One-dimensional NMR provides fundamental information about the chemical environment and number of distinct protons and carbons.
¹H NMR: The proton NMR spectrum would reveal the number of chemically non-equivalent protons, their chemical shifts (indicating their electronic environment), signal multiplicity (due to spin-spin coupling with neighboring protons), and integration (the relative number of protons for each signal). Protons adjacent to the ether oxygen or the ketone carbonyl would be expected to show significant downfield shifts. The rigid tricyclic structure would likely result in complex coupling patterns, providing crucial information about the dihedral angles between adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms. The carbonyl carbon (C=O) of the ketone would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 200-220 ppm. Carbons bonded to the ether oxygen would also appear at a lower field (typically 60-90 ppm) compared to the aliphatic carbons of the skeleton. Distortion-less Enhancement by Polarization Transfer (DEPT) experiments would further differentiate between CH, CH₂, and CH₃ groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups
| Functional Group | Atom | Predicted Chemical Shift (ppm) |
|---|---|---|
| Ketone | Carbonyl Carbon (C=O) | 200 - 220 |
| Ether | Alpha-Carbon (C-O) | 60 - 90 |
| Ketone | Alpha-Proton (H-C-C=O) | 2.0 - 3.0 |
Note: This table presents generalized predicted values. Actual values depend on the specific stereochemistry and long-range effects within the molecule.
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum would allow for the tracing of proton-proton connectivity throughout the aliphatic rings, helping to piece together fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This technique is invaluable for assigning the ¹³C signals based on the already-assigned ¹H signals (or vice versa).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for connecting molecular fragments separated by quaternary carbons (carbons with no attached protons) or heteroatoms. For instance, HMBC would show correlations from protons on carbons adjacent to the carbonyl group to the carbonyl carbon itself, confirming its position within the framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment is paramount for determining the relative stereochemistry of the molecule. For a compact cage structure, NOESY correlations would provide definitive evidence for the spatial arrangement of protons on different rings.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic signal in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically appearing around 1700-1725 cm⁻¹. The presence of the ether linkage would be confirmed by a C-O stretching band in the fingerprint region, usually between 1050-1250 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations for the aliphatic framework.
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone (C=O) | Stretch | ~1715 | Strong |
| Ether (C-O) | Stretch | ~1100 | Medium-Strong |
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous calculation of the molecular formula (C₁₀H₁₄O₂). Analysis of the fragmentation pattern in the mass spectrum can also provide structural clues. Characteristic fragmentation pathways for this molecule might include the loss of carbon monoxide (CO) or ethylene, which can help in confirming the connectivity of the cyclic system.
Single-Crystal X-ray Diffraction for Definitive Structural and Stereochemical Assignment
Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous three-dimensional structure of a molecule. If a suitable single crystal of this compound can be grown, this technique can provide precise coordinates of every atom in the molecule. This allows for the direct visualization of the complex tricyclic framework, the exact bond lengths and angles, and the definitive assignment of both relative and absolute stereochemistry. The resulting crystal structure would serve as the ultimate proof, confirming the assignments made through NMR and other spectroscopic methods.
Chiroptical Methods (e.g., Circular Dichroism) for Absolute Stereochemistry
Since this compound is a chiral molecule, chiroptical methods are necessary to determine its absolute stereochemistry (the specific enantiomer present). Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The ketone chromophore in the structure would give rise to a characteristic CD spectrum. By comparing the experimentally measured CD spectrum with theoretical spectra calculated using quantum chemical methods for a specific enantiomer (e.g., (1R, 5S, 7R)- or (1S, 5R, 7S)-), the absolute configuration of the sample can be confidently assigned.
Computational and Theoretical Investigations of 2 Oxatricyclo 5.4.0.0,1,5 Undecan 8 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic characteristics of a molecule. For a compound like 2-Oxatricyclo[5.4.0.01,5]undecan-8-one, these calculations provide insight into its intrinsic stability, reactivity, and spectroscopic properties.
Detailed Research Findings: DFT methods, such as those employing the B3LYP functional with a basis set like 6-311G(d,p), are routinely used to optimize the molecular geometry and calculate electronic properties. ekb.egacs.org Key parameters derived from these calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability.
For 2-Oxatricyclo[5.4.0.01,5]undecan-8-one, the HOMO would likely be localized near the oxygen atom of the ether linkage due to its lone pairs, while the LUMO would be centered on the carbonyl group's π* antibonding orbital. The energy difference would dictate the molecule's susceptibility to nucleophilic attack at the carbonyl carbon or electrophilic interaction with the ether oxygen.
Furthermore, calculations of the molecular electrostatic potential (MEP) map would reveal the charge distribution. The MEP would show a region of negative potential (electron-rich) around the carbonyl oxygen and a region of positive potential (electron-poor) around the carbonyl carbon, identifying it as the primary site for nucleophilic attack. primescholars.com The analysis of atomic charges provides a quantitative measure of this polarity. primescholars.com These computational approaches are essential for predicting how the molecule will interact with other reagents. youtube.com
| Property | Hypothetical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | +1.2 eV | Indicates electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 8.0 eV | Suggests high kinetic stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, centered on the carbonyl group. |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and dynamic behavior of molecules. researchgate.net While the tricyclic framework of 2-Oxatricyclo[5.4.0.01,5]undecan-8-one is highly rigid, subtle conformational flexibility, such as puckering in the six-membered ring, can still exist.
Detailed Research Findings: Molecular mechanics force fields (e.g., AMBER, MMFF) provide a computationally efficient way to calculate the potential energy of a molecule as a function of its geometry. For a caged system, MM can be used to perform a conformational search to identify the lowest energy (most stable) structure. Due to the fused rings, the number of accessible conformations is expected to be very limited compared to a flexible acyclic molecule.
Molecular dynamics simulations build upon this by solving Newton's equations of motion for the atoms in the system, providing a trajectory of how the molecule's geometry and energy evolve over time. youtube.com An MD simulation, typically spanning nanoseconds to microseconds, can reveal the vibrational motions and any possible conformational interconversions. youtube.com Analysis of the MD trajectory allows for the calculation of properties like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify regions of higher or lower flexibility within the scaffold. youtube.com For this molecule, the core cage structure would exhibit very low RMSD and RMSF values, confirming its rigidity. Such simulations are crucial for understanding how the molecule might interact with a larger biological receptor, where even minor flexibility can be significant. nih.gov
Transition State Modeling for Reaction Mechanism Elucidation
The tricyclo[5.4.0.01,5]undecane scaffold can be synthesized via an intramolecular [2+2] photocycloaddition of a suitable diene precursor. Computational modeling is indispensable for understanding the mechanism of such photochemical reactions, which proceed through high-energy, short-lived transition states or conical intersections that are difficult to observe experimentally. energy.govsciencedaily.com
Detailed Research Findings: Modeling photochemical reactions requires methods that can handle electronically excited states, such as Time-Dependent DFT (TD-DFT) or multireference methods like CASSCF. The reaction pathway for an intramolecular [2+2] cycloaddition would be explored by locating the critical points on the excited-state potential energy surface. researchgate.net The process typically involves photoexcitation from the ground state (S₀) to an excited singlet state (S₁). rsc.org From here, the system evolves towards a transition structure or, more commonly in photochemistry, a conical intersection where the excited-state and ground-state potential energy surfaces cross. uottawa.ca
This intersection provides a pathway for non-radiative decay back to the ground state, leading to either the cycloadduct product or reversion to the reactant. researchgate.net Computational simulations can map this pathway, calculating the energies and geometries of intermediates and transition structures. researchgate.net These models can predict the reaction's feasibility, quantum yield, and stereoselectivity, providing insights that are critical for synthetic planning. For instance, calculations could determine whether the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a biradical intermediate. rsc.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry offers highly accurate methods for predicting spectroscopic data, which is invaluable for structure verification and assignment of experimental spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application.
Detailed Research Findings: The standard and most reliable method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP. acs.orgq-chem.comrsc.org The process involves first optimizing the molecule's geometry at a suitable level of theory. Following optimization, a GIAO-DFT calculation is performed to compute the absolute magnetic shielding tensors for each nucleus. nih.gov
These absolute shieldings (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δcalc = σref - σx. acs.org A strong linear correlation between the calculated and experimental chemical shifts provides powerful confirmation of the proposed structure. mdpi.com For a complex, strained molecule like 2-Oxatricyclo[5.4.0.01,5]undecan-8-one, with many non-equivalent protons and carbons in unique chemical environments, GIAO-DFT calculations are essential for unambiguously assigning the ¹H and ¹³C NMR spectra. mdpi.com Discrepancies between predicted and observed shifts can indicate an incorrect structural assignment or highlight unusual electronic effects caused by molecular strain.
| Carbon Atom Position | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C1 (Bridgehead) | 75.2 | 76.0 | -0.8 |
| C3 | 68.5 | 69.1 | -0.6 |
| C4 | 28.9 | 29.5 | -0.6 |
| C5 (Bridgehead) | 55.8 | 56.4 | -0.6 |
| C6 | 34.1 | 34.9 | -0.8 |
| C7 | 45.3 | 46.0 | -0.7 |
| C8 (Carbonyl) | 210.5 | 211.8 | -1.3 |
| C9 | 38.7 | 39.6 | -0.9 |
| C10 | 25.6 | 26.2 | -0.6 |
| C11 | 30.2 | 30.9 | -0.7 |
Structure-Energy Relationships within the Tricyclo[5.4.0.01,5]undecane Scaffold
The tricyclo[5.4.0.01,5]undecane scaffold is a highly constrained polycyclic system, and as such, it possesses significant ring strain. Computational methods are the primary means of quantifying this strain energy and understanding its chemical consequences.
Detailed Research Findings: Strain energy is the excess energy a molecule contains due to deviations from ideal bond lengths, bond angles, and dihedral angles. swarthmore.edu It can be calculated computationally by comparing the molecule's heat of formation with that of a hypothetical, strain-free reference structure using homodesmotic or isodesmic reactions. anu.edu.au For the tricyclo[5.4.0.01,5]undecane scaffold, the strain arises from several sources:
Angle Strain: The bond angles within the fused four- and five-membered rings are forced to deviate significantly from the ideal sp³ tetrahedral angle of 109.5°.
Transannular Strain: Non-bonded interactions between atoms across the rings can also be a factor in such compact structures.
Theoretical studies on related strained tricyclic systems have shown that the bridgehead carbons and the bonds connecting them are areas of high potential energy. roaldhoffmann.com This stored energy can act as a driving force for reactions that relieve the strain, such as ring-opening reactions. Computational analysis allows for the quantification of this strain and helps predict the reactivity of the scaffold. For example, a high strain energy suggests that the molecule could be a precursor for high-energy-density materials or that it may undergo unusual chemical transformations under thermal or catalytic conditions. libretexts.org
| Compound | Scaffold Type | Hypothetical Calculated Strain Energy (kcal/mol) |
|---|---|---|
| Cyclohexane | Monocyclic | 0 |
| Norbornane | Bridged Bicyclic | 17 |
| Tricyclo[5.4.0.01,5]undecane | Fused Tricyclic | ~55-65 |
| Cubane | Polycyclic Cage | 166 |
Strategic Applications in Complex Molecule Synthesis
Utility of 2-Oxatricyclo[5.4.0.01,5]undecan-8-one as a Synthetic Intermediate
2-Oxatricyclo[5.4.0.01,5]undecan-8-one serves as a versatile synthetic intermediate, primarily owing to its compact, three-dimensional structure and the presence of a ketone and an ether linkage within a strained tricyclic system. The reactivity of the carbonyl group allows for a wide array of chemical transformations, including nucleophilic additions, reductions, and alpha-functionalizations. These modifications can be performed to introduce new stereocenters and functional groups, thereby increasing the molecular complexity.
The rigid nature of the tricyclo[5.4.0.01,5]undecane framework imparts a high degree of stereocontrol in subsequent reactions. The concave and convex faces of the molecule dictate the trajectory of incoming reagents, leading to predictable stereochemical outcomes. This inherent facial selectivity is a significant advantage in asymmetric synthesis, where the precise control of stereochemistry is paramount.
Furthermore, the strained ether linkage can be susceptible to ring-opening reactions under specific conditions, providing a pathway to further functionalized and structurally diverse molecules. This potential for selective ring cleavage adds to the synthetic utility of 2-Oxatricyclo[5.4.0.01,5]undecan-8-one, allowing for its transformation into scaffolds that may not be readily accessible through other synthetic routes. The strategic unravelling of this compact tricyclic system can thus lead to the formation of more flexible bicyclic or monocyclic structures with a high density of stereochemical information.
| Reaction Type | Reagents and Conditions | Potential Product | Synthetic Utility |
|---|---|---|---|
| Nucleophilic Addition | Organometallic reagents (e.g., Grignard, organolithium) | Tertiary alcohol | Introduction of new carbon substituents |
| Reduction | Hydride reagents (e.g., NaBH4, LiAlH4) | Secondary alcohol | Creation of a new stereocenter |
| Wittig Reaction | Phosphorus ylides | Exocyclic alkene | Carbonyl olefination |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Lactone | Ring expansion and introduction of an additional oxygen atom |
| Ring-Opening | Lewis acids or strong nucleophiles | Functionalized bicyclo[5.4.0]undecane | Access to different carbocyclic frameworks |
Design and Synthesis of Advanced Polycyclic Scaffolds
The unique three-dimensional architecture of 2-Oxatricyclo[5.4.0.01,5]undecan-8-one makes it an attractive starting point for the design and synthesis of advanced polycyclic scaffolds. frontiersin.org These novel molecular frameworks are of interest in medicinal chemistry and materials science due to their well-defined spatial arrangement of atoms and functional groups.
By leveraging the existing stereochemistry and functionality of the tricyclic ketone, a variety of diversification strategies can be envisioned. For example, ring-expansion or ring-contraction reactions could be employed to access novel polycyclic systems with different ring sizes and connectivities. Additionally, the introduction of further functional groups would allow for the attachment of pharmacophoric elements or polymerizable moieties.
The synthesis of such advanced scaffolds often requires the development of new synthetic methodologies that can tolerate the steric hindrance and strain inherent in these molecules. The successful application of these methods can lead to the creation of libraries of novel polycyclic compounds with diverse and potentially useful properties. rsc.org
Methodology Development Driven by the Challenge of the Tricyclo[5.4.0.01,5]undecane Structure
The synthesis of the tricyclo[5.4.0.01,5]undecane ring system is a non-trivial synthetic challenge that has spurred the development of new synthetic methods. One of the most effective approaches for the construction of this strained framework is the intramolecular [2+2] photocycloaddition. nih.gov
In a notable example, the irradiation of 5,5-dimethyl-3-(4-methyl-3-pentenyloxy)-2-cyclohexenone led to the regioselective formation of 6,6,10,10-tetramethyl-2-oxatricyclo[5.4.0.01,5]undecan-8-one. frontiersin.org This reaction proceeds through the photoexcitation of the enone chromophore, followed by an intramolecular cycloaddition with the tethered alkene. The regioselectivity of this process is controlled by the length and flexibility of the tether, as well as by steric interactions in the transition state.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via intramolecular Diels-Alder reactions or cycloaddition pathways. Key steps include:
- Precursor selection (e.g., functionalized cyclohexenone derivatives).
- Optimization of temperature (80–120°C) and solvent polarity (e.g., toluene or DMF) to favor ring closure .
- Catalytic systems (e.g., Lewis acids like BF₃·OEt₂) to enhance stereochemical control.
- Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by NMR (¹H/¹³C) and IR to confirm purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one?
- Methodological Answer :
- ¹H NMR : Identify bridgehead protons (δ 1.5–2.5 ppm) and carbonyl signals (δ 170–210 ppm in ¹³C).
- IR : Verify the lactone carbonyl stretch (~1740 cm⁻¹).
- Mass Spectrometry (EI-MS) : Confirm molecular ion [M⁺] at m/z 178.1 and fragmentation patterns (e.g., loss of CO₂).
- Cross-validation with X-ray crystallography for absolute configuration (if crystals are obtainable) .
Q. What are the primary reactivity trends of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one under nucleophilic or electrophilic conditions?
- Methodological Answer :
- Nucleophilic Attack : The lactone carbonyl is susceptible to hydrolysis (e.g., NaOH/EtOH to yield diols) or Grignard additions (e.g., MeMgBr for methyl substitution).
- Electrophilic Substitution : Limited due to steric hindrance; Friedel-Crafts acylation requires bulky electrophiles (e.g., tert-butyl chloride/AlCl₃).
- Monitor reactions via TLC and isolate products using preparative HPLC .
Advanced Research Questions
Q. How can computational chemistry (DFT, MD simulations) predict the regioselectivity of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one in ring-opening reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for possible pathways (e.g., acid-catalyzed vs. base-mediated ring-opening).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. THF) on transition states.
- Software: Gaussian 16 or ORCA for energy profiles; VMD for visualization .
- Validate predictions with experimental kinetics (e.g., Arrhenius plots) .
Q. What mechanistic insights explain contradictory catalytic activity data for 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one in asymmetric synthesis?
- Methodological Answer :
- Hypothesis Testing : Compare steric vs. electronic effects using substituent-modified analogs.
- Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps (e.g., deuterated substrates).
- In Situ Spectroscopy (e.g., Raman): Monitor intermediate formation.
- Address contradictions via meta-analysis of published datasets and replication studies .
Q. How can researchers resolve discrepancies in reported spectroscopic data for derivatives of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one?
- Methodological Answer :
- Multi-Lab Validation : Share samples with independent labs for NMR/HRMS cross-checking.
- Statistical Analysis : Apply principal component analysis (PCA) to identify outlier datasets.
- Crystallographic Validation : Resolve ambiguous signals via single-crystal XRD .
Q. What ethical and methodological frameworks ensure responsible data sharing in studies involving 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
